- Piperidinyl pyrrolidinyl methanone compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,
Cas no 96567-93-0 (1-Benzyl-3-methylpyrrolidin-3-ol)
96567-93-0 structure
Product Name:1-Benzyl-3-methylpyrrolidin-3-ol
Numero CAS:96567-93-0
MF:C12H17NO
MW:191.269483327866
MDL:MFCD11100985
CID:797012
PubChem ID:18629648
Update Time:2024-10-25
1-Benzyl-3-methylpyrrolidin-3-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Benzyl-3-methylpyrrolidin-3-ol
- 1-Benyl-3-methylpyrrolidin-3-ol
- 3-Pyrrolidinol, 3-methyl-1-(phenylmethyl)-
- 3-Methyl-1-(phenylmethyl)-3-pyrrolidinol (ACI)
- 1-Benzyl-3-hydroxy-3-methylpyrrolidine
- racemic 3-methyl-1-(phenylmethyl)-3-pyrrolidinol
- CS-0055108
- AKOS006306890
- EN300-98665
- SSWHTEXLCLEUBQ-UHFFFAOYSA-N
- DB-013790
- (+/-)1-benzyl-3-methylpyrrolidin-3-ol
- 1-benzyl-3-methyl-pyrrolidin-3-ol
- AB92133
- SY097841
- Benzyl-3-methyl-pyrrolidin-3-ol
- DTXSID70595291
- 1-Benzyl-3-Methylpyrrolidine-3-ol
- MFCD11100985
- WDA56793
- SCHEMBL951796
- 96567-93-0
-
- MDL: MFCD11100985
- Inchi: 1S/C12H17NO/c1-12(14)7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
- Chiave InChI: SSWHTEXLCLEUBQ-UHFFFAOYSA-N
- Sorrisi: OC1(CCN(CC2C=CC=CC=2)C1)C
Proprietà calcolate
- Massa esatta: 191.13100
- Massa monoisotopica: 191.131014166g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 189
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 23.5Ų
Proprietà sperimentali
- PSA: 23.47000
- LogP: 1.58120
1-Benzyl-3-methylpyrrolidin-3-ol Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1-Benzyl-3-methylpyrrolidin-3-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109005141-1g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 1g |
$336.96 | 2023-08-31 | |
| Alichem | A109005141-5g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 5g |
$896.88 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P178577-1g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 97% | 1g |
¥362.90 | 2023-09-01 | |
| Chemenu | CM198061-5g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 5g |
$830 | 2021-08-05 | |
| TRC | B535293-50mg |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B535293-100mg |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B535293-500mg |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 220935-10g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 10g |
£236.00 | 2022-03-01 | |
| Fluorochem | 220935-25g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 25g |
£405.00 | 2022-03-01 | |
| abcr | AB460992-100g |
1-Benzyl-3-methylpyrrolidin-3-ol, 95%; . |
96567-93-0 | 95% | 100g |
€1336.70 | 2025-04-14 |
1-Benzyl-3-methylpyrrolidin-3-ol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt → -70 °C; 2 min, -70 °C; -70 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; -20 °C; -20 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Triazolopyridine compounds as PIM kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 0 °C
Riferimento
- Pharmacophore modal-based design and synthesis of new structure small molecule CCR2 inhibitors, Huaxue Xuebao, 2015, 73(7), 679-684
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Preparation of substituted pyrazole derivatives for use as CCR-2 and CCR-5 receptor antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 3 h, -20 °C; -20 °C → 0 °C
Riferimento
- Preparation of 1-(hetero)aryl-3-amino-pyrrolidine derivatives as mGluR3 receptor antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- On the Ritter reaction of cyclic hydroxyamines: synthesis of conformationally-restricted reduced amide dipeptide isosteres, Tetrahedron Letters, 1996, 37(8), 1297-300
Metodo di produzione 7
Condizioni di reazione
Riferimento
- 1,8-Naphthyridine derivatives, European Patent Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt → -70 °C; 2 min, -70 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Acylpiperidine compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 3 h, -20 °C
Riferimento
- 1,4-Dihydropyridine-3,5-dicarboxylate derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK), Journal of Medicinal Chemistry, 2017, 60(18), 7835-7849
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Diethyl ether , Toluene , Tetrahydrofuran ; 1.5 h, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- [(Pyrimidinylhydrazino)-3-oxopropyl]hydroxyformamide derivatives as bacterial peptide deformylase inhibitors and preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 40 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Aminopyrimidine derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt → -70 °C; 5 min, -70 °C; -70 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of adamantylpyrrolidinecarboxylate derivatives and analogs for use as 11-beta-hydroxysteroid dehydrogenase 1 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Water Solvents: Diethyl ether
1.2 Reagents: Water Solvents: Diethyl ether
Riferimento
- Preparation of quinolinecarboxyamide derivatives for use in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
1-Benzyl-3-methylpyrrolidin-3-ol Raw materials
1-Benzyl-3-methylpyrrolidin-3-ol Preparation Products
1-Benzyl-3-methylpyrrolidin-3-ol Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:96567-93-0)1-Benzyl-3-methylpyrrolidin-3-ol
Numero d'ordine:A845612
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:06
Prezzo ($):669.0
Email:sales@amadischem.com
1-Benzyl-3-methylpyrrolidin-3-ol Letteratura correlata
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
96567-93-0 (1-Benzyl-3-methylpyrrolidin-3-ol) Prodotti correlati
- 144043-26-5(3-Pyrrolidinol, 4,4-dimethyl-1-(phenylmethyl)-, (3S)-)
- 137172-64-6((3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol)
- 620536-51-8(3-Pyrrolidinol,3-ethyl-4-methyl-1-(phenylmethyl)-,(3R,4S)-rel-(9CI))
- 637038-98-3(3-Pyrrolidinol, 3-[[(2-hydroxyethyl)amino]methyl]-1-(phenylmethyl)-)
- 143728-93-2(trans-1-Benzyl-4-methyl-pyrrolidin-3-ol)
- 151096-94-5(4-PIPERIDINOL, 1-(PHENYLMETHYL)-4-[[(PHENYLMETHYL)AMINO]METHYL]-)
- 125033-36-5(3-(Aminomethyl)-1-benzylpyrrolidin-3-ol)
- 1393732-45-0(1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol)
- 144124-87-8(3-Pyrrolidinol, 4-methyl-1-(phenylmethyl)-, trans-(±)-)
- 137172-65-7((3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96567-93-0)1-Benzyl-3-methylpyrrolidin-3-ol
Purezza:99%
Quantità:100g
Prezzo ($):669.0